molecular formula C6H8BrN3O2 B2360230 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole CAS No. 2054953-81-8

3-Bromo-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2360230
CAS No.: 2054953-81-8
M. Wt: 234.053
InChI Key: ZJGIGXSCPAFDNS-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of bromine, isopropyl, and nitro groups in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole typically involves the bromination of 1-isopropyl-4-nitro-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates . The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of 3-substituted pyrazoles.

    Reduction: Formation of 3-bromo-1-isopropyl-4-amino-1H-pyrazole.

    Oxidation: Formation of 3-bromo-1-(1-hydroxypropyl)-4-nitro-1H-pyrazole.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target proteins . These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-isopropyl-4-nitro-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to other bromopyrazole derivatives . The combination of bromine, isopropyl, and nitro groups provides a distinct profile that can be leveraged in the design of novel compounds with specific properties.

Properties

IUPAC Name

3-bromo-4-nitro-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGIGXSCPAFDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2054953-81-8
Record name 3-bromo-4-nitro-1-(propan-2-yl)-1H-pyrazole
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